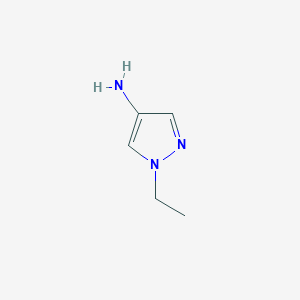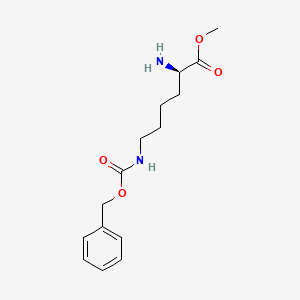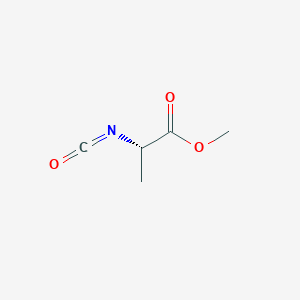
N-(4-Piperidin-1-ylbenzyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Piperidin-1-ylbenzyl)propan-2-amine, also known as N-Benzyl-4-piperidinol, is an organic compound that has a wide range of applications in scientific research. It is a colorless, odorless, crystalline solid that is soluble in water and polar organic solvents. The compound has a molecular weight of 197.24 g/mol, and its chemical formula is C11H17N. N-Benzyl-4-piperidinol is a versatile compound that is used in a variety of biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Low-Density Lipoprotein Receptor Upregulator : A practical method for preparing N-[1-(3-phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide, an upregulator of the LDL receptor, has been developed. This synthesis involved the alkylation of 4-aminopyridine with 3-phenylpropylbromide and reduction with NaBH4, followed by amidation to yield the final compound (Ito et al., 2002).
Synthesis of Antihistaminic N-Heterocyclic 4-Piperidinamines : The synthesis and evaluation of N-(4-piperidinyl)-1H-benzimidazol-2-amines for antihistaminic activity involved cyclodesulfurization and monoalkylation processes. These compounds demonstrated potent antihistamine properties after oral administration in animal models (Janssens et al., 1985).
Synthesis and Biological Studies of Piperidin Derivatives : Piperidin derivatives have been synthesized and characterized, showing various biological activities such as herbicidal and anticancer effects. This involves the synthesis of substituted piperidin-4-one derivatives and their subsequent modification to create target compounds (Mubarak, 2017).
Chemical and Physiological Interactions
DNA Strand Breakage by Piperidine : Piperidine, a secondary amine, is used in DNA sequencing to create strand breaks at sites of damaged bases. This mechanism involves the formation of a formamido-pyrimidine structure, which is displaced from the ribose moiety by piperidine (Mattes et al., 1986).
Michael Addition Polymerizations of Trifunctional Amines : The Michael addition polymerizations of trifunctional amines, such as 4-aminomethyl piperidine, with diacrylamides have been studied. This process results in the formation of linear poly(amido amine)s containing secondary and tertiary amines in the backbones, with significant implications in polymer chemistry (Wang et al., 2005).
Synthesis of Piperidin-4-ones via Au Catalysis : An efficient synthesis of piperidin-4-ones from secondary amines has been achieved in two steps using gold catalysis. This method is selective toward the less-substituted alkyl group and shows moderate to excellent diastereoselectivities, useful in alkaloid synthesis (Cui et al., 2009).
Applications in Drug Discovery and Pharmacology
Discovery of GPR119 Agonists : A series of N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives were optimized as G protein-coupled receptor 119 (GPR119) agonists. This included structural modifications for improved agonist activity and a better human ether-à-go-go-related gene (hERG) inhibition profile (Kubo et al., 2021).
Synthesis and Evaluation as Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated for their anticancer properties. Some compounds in this series showed strong anticancer activities, demonstrating the potential of piperidine derivatives in cancer treatment (Rehman et al., 2018).
Propiedades
IUPAC Name |
N-[(4-piperidin-1-ylphenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-13(2)16-12-14-6-8-15(9-7-14)17-10-4-3-5-11-17/h6-9,13,16H,3-5,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBGEFCTVZDCHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427643 |
Source


|
| Record name | N-{[4-(Piperidin-1-yl)phenyl]methyl}propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
852180-57-5 |
Source


|
| Record name | N-{[4-(Piperidin-1-yl)phenyl]methyl}propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




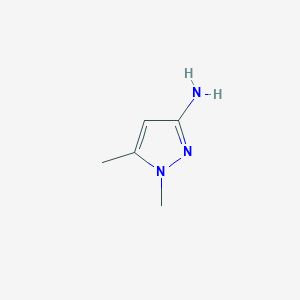
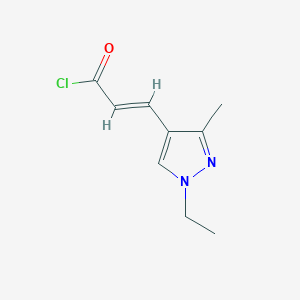
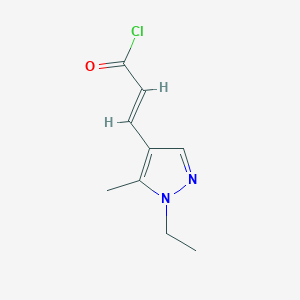
![Ethyl imidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B1310921.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1310924.png)

